3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Description
3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a bromine atom at position 3 and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. It serves as a key intermediate for synthesizing bioactive molecules, including kinase inhibitors and agrochemicals like chlorantraniliprole .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-3-10-5-1-2-6(8(12)13)11-7(4)5/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEIFQRMRLBMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1H-pyrrolo[3,2-b]pyridine followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents like carbon tetrachloride and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent:
- Anti-Cancer Activity : Research indicates that 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines and induce apoptosis .
- Diabetes Treatment : Preliminary studies suggest that this compound may help regulate blood glucose levels, indicating potential applications in diabetes management .
Biological Studies
The compound serves as a valuable tool in biological research:
- Enzyme Inhibition Studies : It has been used to study interactions with specific enzymes and receptors, aiding in understanding biochemical pathways related to cancer progression .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also influence neurotransmitter systems .
Chemical Biology
This compound acts as a probe in chemical biology:
- Biochemical Pathway Analysis : It is utilized to explore various biochemical processes, contributing to the development of new therapeutic strategies .
Case Study 1: FGFR Inhibition
In a notable study, derivatives of this compound were synthesized and evaluated for their FGFR inhibitory activity. One derivative demonstrated potent inhibition of breast cancer cell line proliferation (4T1 cells), highlighting its potential as an anti-cancer agent. The study concluded that targeting FGFRs could be a promising strategy for developing new cancer therapies .
Case Study 2: Diabetes Management
Another research effort explored the compound's efficacy in reducing blood glucose levels in diabetic models. The results indicated significant reductions in plasma glucose levels, suggesting that this compound could be further developed for managing diabetes .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, in kinase inhibition, the compound may bind to the ATP-binding site of the enzyme, preventing its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Fusion Variations
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure : Bromine at position 5, carboxylic acid at position 3, and pyrrolo[2,3-b]pyridine core.
- Key Differences : The reversed positions of bromine and carboxylic acid alter electronic distribution and hydrogen-bonding capacity. This compound is used in Suzuki-Miyaura cross-coupling reactions for drug discovery .
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure : Methyl group at position 6 in addition to bromine (position 5) and carboxylic acid (position 3).
Methyl 3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Functional Group Variations
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic Acid
- Structure : Pyrazole ring fused to pyridine (pyrazolo[4,3-b]pyridine) instead of pyrrole.
- Properties : The pyrazole core increases aromaticity and may enhance binding to metal ions in catalysis. Predicted pKa: 3.26 .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
Data Tables
Table 2: Physicochemical Properties
Research Findings and Challenges
- Synthetic Challenges : Bromination at position 3 in pyrrolo[3,2-b]pyridine requires precise conditions to avoid ring-opening side reactions .
- Biological Relevance : Brominated pyrrolopyridines show higher kinase inhibition potency compared to chloro analogs due to enhanced electrophilicity .
- Environmental Concerns : Brominated compounds require careful handling to mitigate toxicity risks .
Biological Activity
3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrrolopyridine derivatives, which are known for their diverse pharmacological properties.
The molecular formula of this compound is CHBrNO, with a molecular weight of 241.04 g/mol. The predicted boiling point is approximately 506.9 °C, and the density is around 1.946 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 241.04 g/mol |
| Boiling Point | 506.9 °C (predicted) |
| Density | 1.946 g/cm³ (predicted) |
| pKa | 1.19 (predicted) |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival pathways. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by targeting FGFRs and other related pathways.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish this effect conclusively.
Case Studies
- Inhibition of FGFRs : A study conducted on the effects of various pyrrolopyridine derivatives, including this compound, revealed significant inhibition of FGFR-mediated signaling pathways in cancer cell lines, leading to reduced cell viability and increased apoptosis rates .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacteria, showing promising results against Gram-positive strains, warranting further exploration into its potential as an antimicrobial agent .
Research Applications
The unique structure of this compound makes it a valuable scaffold for medicinal chemistry:
- Drug Development : Its derivatives are being explored as potential leads for new anticancer drugs.
- Chemical Biology : The compound serves as a tool for studying biological pathways involving FGFRs and other targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
